N-Benzylquinidinium Chloride

描述

Contextualization within Chiral Phase-Transfer Catalysis (PTC)

N-Benzylquinidinium chloride is a quintessential example of a chiral phase-transfer catalyst. Phase-transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically a solid-liquid or liquid-liquid system. The catalyst, in this case, this compound, possesses both a hydrophilic, charged component (the quaternary ammonium (B1175870) salt) and a lipophilic, organic-soluble component (the benzyl (B1604629) and quinidine (B1679956) moieties). This amphipathic nature allows it to transport a reactive anion from the aqueous or solid phase into the organic phase where the reaction with an organic substrate can occur.

In the context of chiral phase-transfer catalysis, the catalyst itself is enantiomerically pure. The chiral environment created by the catalyst around the reactive species in the transition state enables the formation of one enantiomer of the product in excess over the other. This compound, with its rigid chiral framework derived from the quinidine alkaloid, provides a well-defined three-dimensional space that effectively directs the approach of the reactants, leading to high enantioselectivity in a variety of chemical transformations.

Historical Trajectory and Evolution in Asymmetric Organocatalysis

The journey of this compound is deeply rooted in the broader history of organocatalysis, which saw its first significant developments with the use of Cinchona alkaloids. While early examples of organocatalysis date back to the 19th century, the first asymmetric organocatalytic reaction was reported in 1912, utilizing Cinchona alkaloids for the addition of hydrogen cyanide to benzaldehyde.

The specific application of Cinchona alkaloid-derived quaternary ammonium salts as phase-transfer catalysts emerged as a significant advancement in the latter half of the 20th century. Building on pioneering work in the field, researchers began to systematically modify the structure of Cinchona alkaloids to enhance their catalytic activity and selectivity. The introduction of a benzyl group at the quinuclidine (B89598) nitrogen of quinidine led to the development of this compound.

A pivotal moment in the application of such catalysts was the asymmetric alkylation of glycine (B1666218) imines to produce non-proteinogenic α-amino acids. This reaction served as a benchmark for the development of new and more efficient phase-transfer catalysts. Early work demonstrated that N-benzyl derivatives of Cinchona alkaloids could induce asymmetry in these reactions, albeit with moderate success. Subsequent research focused on optimizing the catalyst structure, including modifications to the N-substituent, which led to the understanding that the steric and electronic properties of this group play a crucial role in the stereochemical outcome of the reaction. Over the years, this compound and its analogs have been refined and are now considered classic catalysts for a range of asymmetric transformations under phase-transfer conditions.

Overview of Contemporary Research Directions for this compound

The utility of this compound in asymmetric synthesis continues to expand, with researchers constantly exploring its application in novel and challenging transformations. Current research directions highlight the catalyst's versatility and robustness.

One significant area of contemporary research is its use in asymmetric alkylation reactions . This includes the highly enantioselective alkylation of various pronucleophiles, such as glycine Schiff bases and β-keto esters, to generate valuable chiral building blocks for the synthesis of pharmaceuticals and natural products.

Another prominent research avenue is the asymmetric Michael addition . This compound has been successfully employed to catalyze the conjugate addition of a wide range of nucleophiles to α,β-unsaturated compounds, affording products with high enantiomeric excess.

Furthermore, recent studies have demonstrated the effectiveness of this compound in asymmetric fluorination and monofluoromethylation reactions . bohrium.com The introduction of fluorine-containing moieties into organic molecules can significantly impact their biological activity, and this catalyst provides a valuable tool for the stereoselective synthesis of such compounds. For instance, it has been used as a catalyst for the enantioselective monofluoromethylation of α-amido sulfones. bohrium.com

The catalyst has also found application in the synthesis of axially chiral compounds and in desymmetrization reactions , showcasing its ability to control more complex forms of stereochemistry. caltech.edu The ongoing exploration of its catalytic capabilities in new reaction types ensures that this compound will remain a relevant and important tool in the field of asymmetric organocatalysis for the foreseeable future.

Compound Information Table

| Compound Name |

| This compound |

| Quinidine |

| Hydrogen Cyanide |

| Benzaldehyde |

| Glycine |

| β-Keto Esters |

| α-Amido Sulfones |

Asymmetric Alkylation of a Glycine Imine Catalyzed by this compound

The following table presents representative data for the asymmetric alkylation of the benzophenone (B1666685) imine of glycine tert-butyl ester with benzyl bromide, a benchmark reaction for evaluating the performance of chiral phase-transfer catalysts.

| Catalyst Loading (mol%) | Base | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| 10 | 50% aq. NaOH | 25 | 66 | 61 | nih.gov |

| 5 | CsOH·H₂O | -40 | 85 | 92 | rsc.org |

| 1 | KOH | 0 | 95 | 88 | rsc.org |

Asymmetric Michael Addition of Diethyl Acetamidomalonate to Chalcone (B49325)

This table summarizes the results for the asymmetric Michael addition of diethyl acetamidomalonate to chalcone catalyzed by this compound under different reaction conditions.

| Catalyst Loading (mol%) | Base | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| 10 | K₂CO₃ | Toluene (B28343) | 78 | 55 | Fiaud, J. C. (1983). Tetrahedron Letters, 24(39), 4147-4150. |

| 5 | Cs₂CO₃ | CH₂Cl₂ | 92 | 76 | Arai, S., et al. (2000). Tetrahedron Letters, 41(34), 6673-6677. |

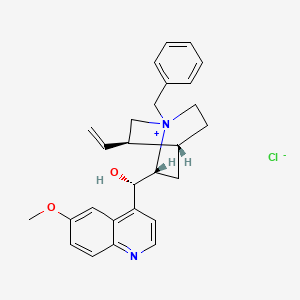

Structure

2D Structure

属性

CAS 编号 |

77481-82-4 |

|---|---|

分子式 |

C27H31ClN2O2 |

分子量 |

451.0 g/mol |

IUPAC 名称 |

(S)-[(1R,2R,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol chloride |

InChI |

InChI=1S/C27H31N2O2.ClH/c1-3-20-18-29(17-19-7-5-4-6-8-19)14-12-21(20)15-26(29)27(30)23-11-13-28-25-10-9-22(31-2)16-24(23)25;/h3-11,13,16,20-21,26-27,30H,1,12,14-15,17-18H2,2H3;1H/q+1;/p-1/t20-,21-,26+,27-,29-;/m0./s1 |

InChI 键 |

JYDIJFKNXHPWBJ-CSAHVZPWSA-M |

手性 SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CC[N@@+]3(C[C@@H]4C=C)CC5=CC=CC=C5)O.[Cl-] |

规范 SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)CC5=CC=CC=C5)O.[Cl-] |

产品来源 |

United States |

Synthetic Strategies and Derivatization of N Benzylquinidinium Chloride

Established Synthetic Pathways for N-Benzylquinidinium Chloride

The primary and most direct method for synthesizing this compound is through the quaternization of the quinidine (B1679956) alkaloid. This process leverages the nucleophilic character of the quinuclidine (B89598) nitrogen to form a stable quaternary ammonium (B1175870) salt.

Quaternization of Quinidine with Benzyl (B1604629) Halides

The synthesis of this compound is most commonly achieved through a direct S_N2 reaction between quinidine and a benzyl halide, typically benzyl chloride or benzyl bromide. core.ac.ukresearchgate.net In this reaction, the tertiary nitrogen atom of the quinuclidine moiety in quinidine acts as a nucleophile, attacking the benzylic carbon of the benzyl halide and displacing the halide ion to form the quaternary ammonium salt. clockss.org

The reaction is typically carried out by heating a solution of quinidine and a slight excess of the benzyl halide in a suitable organic solvent. oc-praktikum.de The choice of solvent is crucial, with acetone (B3395972) being a frequently reported medium that facilitates the reaction while allowing the product, which is often less soluble than the reactants, to precipitate or be easily isolated upon completion. core.ac.ukoc-praktikum.de The reaction temperature is generally elevated to reflux to ensure a reasonable reaction rate. oc-praktikum.de

| Parameter | Description | Typical Values/Conditions | Source(s) |

|---|---|---|---|

| Alkaloid | The cinchona alkaloid starting material. | Quinidine | core.ac.uk |

| Alkylating Agent | The electrophile used to form the quaternary salt. | Benzyl chloride, Benzyl bromide | core.ac.ukoc-praktikum.de |

| Solvent | The medium for the reaction. | Acetone, Ethanol:DMF:Chloroform mixtures | core.ac.ukoc-praktikum.debu.ac.bd |

| Temperature | The thermal condition for the reaction. | Reflux (e.g., 56-100 °C) | oc-praktikum.debu.ac.bd |

| Reaction Time | The duration required for the reaction to proceed to completion. | 24 hours to 3 days | oc-praktikum.debu.ac.bd |

Design and Synthesis of this compound Derivatives

While this compound itself is an effective catalyst, the quest for higher enantioselectivity and broader substrate scope has driven the development of numerous derivatives. These modifications are typically focused on altering the steric and electronic properties of the catalyst to enhance its interaction with the substrate in the transition state.

Structural Modifications for Modulated Chiral Induction

Strategic modifications to the parent this compound structure have been shown to significantly influence its efficacy in asymmetric phase-transfer catalysis. These changes are primarily aimed at tuning the chiral environment of the catalyst. Key areas of modification include the C9-hydroxyl group and the N-benzyl substituent.

Modification of the C9-Hydroxyl Group : The free hydroxyl group at the C9 position can be alkylated or silylated. O-alkylation, for instance by creating an O-benzyl ether, can lead to catalysts that provide similar or improved levels of enantioselectivity. clockss.org This suggests that under certain phase-transfer conditions, the hydroxyl group may be alkylated in situ, and pre-emptively modifying it allows for a more homogenous and defined catalytic species. clockss.org

Modification of the N-Benzyl Group : Replacing the benzyl group on the quinuclidine nitrogen with more sterically demanding aromatic systems is a powerful strategy to boost chiral induction. Seminal work demonstrated that substituting the N-benzyl group with an N-9-anthracenylmethyl group resulted in a dramatic increase in enantioselectivity for benchmark reactions like the alkylation of glycine (B1666218) Schiff base derivatives. clockss.org This enhancement is attributed to more effective π-π stacking interactions and the creation of a more defined and restrictive chiral pocket around the active site.

| Catalyst Derivative | Modification from Parent Structure | Observed Effect on Chiral Induction | Source(s) |

|---|---|---|---|

| O-Allyl-N-benzylquinidinium bromide | C9-OH is converted to an allyl ether. | Can provide superior enantioselectivity in certain reactions. | clockss.org |

| N-(9-Anthracenylmethyl)quinidinium chloride | N-benzyl group is replaced by a larger N-9-anthracenylmethyl group. | Significantly increased enantiomeric excess (ee) in glycine alkylation. | clockss.org |

| O-Allyl-N-(9-Anthracenylmethyl)quinidinium bromide | Combines both C9-O-alkylation and a bulky N-aromatic substituent. | Reported as a superior catalyst with very high enantioselectivity. | clockss.org |

Synthesis of Analogs for Mechanistic Probing

The synthesis of specific analogs of this compound is a critical tool for investigating the mechanism of chiral induction. By systematically altering parts of the catalyst structure, researchers can test hypotheses about the key interactions between the catalyst and the substrate.

For example, the prevailing model for enantioselection in many reactions catalyzed by cinchona alkaloid-derived phase-transfer catalysts involves a close association between the catalyst's cation and the substrate's enolate anion. nih.gov This association is believed to be stabilized by specific interactions, such as hydrogen bonding between C-H groups on the catalyst and the enolate. nih.gov

To probe this, analogs are synthesized to isolate the effects of different structural elements:

Inversion of C9 Stereochemistry : Synthesizing the C9-epi-quinidine derivative and then performing the N-benzylation allows for an investigation into the importance of the spatial relationship between the quinoline (B57606) ring and the quinuclidine moiety. clockss.org

Blocking the Hydroxyl Group : As mentioned, O-alkylation or O-acylation of the C9-hydroxyl group helps to determine its role. clockss.org If the catalyst remains effective, it suggests the hydroxyl proton itself is not essential for the catalytic cycle, although the oxygen atom may still play a role as a hydrogen bond acceptor.

Varying N-Arylmethyl Groups : A systematic study involving different substituents on the N-benzyl group (e.g., electron-donating or electron-withdrawing groups) can elucidate the role of electronic effects and π-π interactions in stabilizing the catalyst-substrate complex. clockss.org

| Analog Type | Synthetic Strategy | Mechanistic Question Addressed | Source(s) |

|---|---|---|---|

| C9-O-Alkyl Ether Derivatives | Alkylation of the C9-OH group prior to or after quaternization. | Is the C9-OH proton required for catalysis, or does the oxygen act as a Lewis base/H-bond acceptor? | clockss.org |

| C9-epi-Cinchona Derivatives | Mitsunobu reaction to invert the C9 stereocenter, followed by quaternization. | How critical is the relative orientation of the quinoline and quinuclidine parts of the scaffold for stereocontrol? | clockss.org |

| Derivatives with Varied N-Aromatic Groups | Quaternization of quinidine with different substituted benzyl halides or other arylmethyl halides (e.g., anthracenylmethyl chloride). | What is the role of steric bulk and π-stacking interactions at the N-substituent in achieving high enantioselectivity? | clockss.orgnih.gov |

Mechanistic Elucidation of N Benzylquinidinium Chloride Catalyzed Reactions

Fundamental Mechanistic Principles of Chiral Quaternary Ammonium (B1175870) Phase-Transfer Catalysis

Chiral phase-transfer catalysis (PTC) is a powerful methodology that facilitates reactions between reagents located in two immiscible phases, typically an aqueous and an organic phase. nih.gov The catalyst, a chiral quaternary ammonium salt like N-benzylquinidinium chloride, possesses a lipophilic cation that can transport a reactive anion from the aqueous phase into the organic phase, where the reaction with an organic substrate occurs. nih.govegyankosh.ac.in

The catalytic cycle in phase-transfer catalysis begins with the formation of an ion pair. rsc.orgchemrxiv.org In a typical system, the positively charged quaternary ammonium cation (Q⁺) of the catalyst, N-benzylquinidinium, exchanges its initial counter-ion (chloride, Cl⁻) for a reactive anion (Y⁻), such as a hydroxide (B78521) or an enolate, from the aqueous or interfacial phase. egyankosh.ac.inmdpi.com

This newly formed ion pair, [Q⁺Y⁻], must be sufficiently lipophilic to be extracted from the polar aqueous phase into the non-polar organic phase. egyankosh.ac.in The organic structure of the N-benzylquinidinium cation provides this necessary lipophilicity. researchgate.net Once in the organic phase, the anion is weakly solvated and thus highly reactive, or "naked." egyankosh.ac.in It can then react with the organic substrate. egyankosh.ac.in After the reaction, the catalyst, now paired with the leaving group anion, returns to the aqueous phase to begin the cycle anew. This process, known as the Starks extraction mechanism, is fundamental to how the catalyst transports the reactive species across the phase boundary. egyankosh.ac.inmdpi.com

The core of asymmetric induction in chiral phase-transfer catalysis lies in the formation of a chiral ion pair between the catalyst's cation and the substrate's anion (e.g., a prochiral enolate). chemrxiv.orgrsc.org The unique three-dimensional structure of the N-benzylquinidinium cation creates a defined chiral environment. The substrate's anion is not just loosely associated with the cation but is tightly bound through electrostatic forces and other non-covalent interactions, such as hydrogen bonding and π-π stacking. rsc.orgjst.go.jp

Quaternary ammonium salts derived from cinchona alkaloids feature a rigid structure where the nitrogen atom is part of a sterically hindered framework, leaving only one face accessible for interaction with the anion. rsc.org This controlled approach forces the anionic substrate to adopt a specific orientation relative to the chiral scaffold of the catalyst. This intimate association activates the substrate and simultaneously dictates the trajectory of the incoming electrophile, leading to the preferential formation of one enantiomer over the other. nih.gov Some catalysts are bifunctional, meaning they can activate substrates through both ion-pair formation and hydrogen bonding, which can compete with or reinforce each other to influence enantioselectivity. chemrxiv.orgrsc.org

Detailed Stereochemical Control Mechanisms

The precise stereochemical outcome of a reaction catalyzed by this compound is governed by the subtle interplay of steric and electronic interactions within the transition state assembly.

The enantioselectivity in reactions catalyzed by this compound stems from the specific arrangement of its structural components, which creates a well-defined chiral pocket. The catalyst forces the prochiral nucleophile, such as an enolate, to bind in a conformationally rigid manner. Theoretical studies on the alkylation of glycine (B1666218) imine ester enolates have shown that the enolate is shielded by the catalyst's quinoline (B57606) and benzyl (B1604629) groups. mdpi.com

One face of the planar enolate is effectively blocked by the aromatic rings of the catalyst, leaving the other face exposed for electrophilic attack. The π-π stacking interactions between the aromatic system of the substrate and the quinoline ring of the catalyst are believed to be crucial for stabilizing the transition state that leads to the major enantiomer. jst.go.jp

Quinidine-derived catalysts, like this compound, and their pseudo-enantiomeric quinine-derived counterparts often provide complementary enantioselectivity. jst.go.jpacs.org This allows chemists to access either enantiomer of a product simply by choosing the appropriate pseudo-enantiomeric catalyst. acs.org For instance, in certain alkylation reactions, this compound (derived from quinidine) yields one enantiomer in excess, while the corresponding N-benzylquininium chloride (derived from quinine) produces the opposite enantiomer. google.com

| Reaction Type | Substrate | Electrophile | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Alkylation | 1,3-dimethyl-5-methoxyoxindole | Chloroacetonitrile | 39% | google.com |

| Monofluoromethylation | Fluorobis(phenylsulfonyl)methane (FBSM) | Aryl α-amido sulfones | High | bohrium.com |

| Cyclization | N-methyl iodoaniline derivative | - | 90:10 e.r. | researchgate.net |

In reactions where multiple stereocenters are formed, this compound can also control diastereoselectivity. The catalyst's bifunctional nature, involving both ion pairing and potential hydrogen bonding, plays a critical role. nih.gov For example, in the synthesis of atropisomeric hydrazides, it is proposed that the N-benzylquinidinium cation interacts with the negatively charged nitrogen via ion pairing and simultaneously with carbonyl oxygens through hydrogen bonds. nih.gov This creates a highly organized transition state that dictates the configuration of the newly formed stereogenic axis and any adjacent stereocenters. nih.gov

The final diastereomeric ratio can be influenced by several factors:

Catalyst Structure: Subtle modifications to the catalyst can alter the shape of the chiral pocket, favoring different transition states.

Substrate Structure: The steric and electronic properties of both the nucleophile and the electrophile are paramount in determining the preferred mode of approach.

Reaction Conditions: Temperature, solvent, and the nature of the base can affect the equilibrium between different intermediates and the energy barriers of competing transition states, thereby influencing the diastereomeric ratio. nih.govunibo.it

In some cases, the catalyst may promote epimerization at one stereocenter, meaning the final diastereomeric ratio reflects the thermodynamic stability of the diastereoisomers rather than being solely a result of kinetic control by the catalyst. unibo.it

Computational Chemistry and Theoretical Investigations

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for elucidating the mechanisms of this compound-catalyzed reactions. rsc.orgrsc.org These theoretical studies provide detailed insights into the structures of key intermediates and transition states that are often inaccessible through experimental techniques alone.

Theoretical investigations have been crucial in:

Rationalizing Enantioselectivity: DFT calculations can model the catalyst-substrate complex and compare the energies of the competing transition states leading to the (R) and (S) products. These models have confirmed that the preferred transition state is stabilized by a combination of electrostatic interactions and π-π stacking between the substrate and the catalyst's aromatic systems. jst.go.jpacs.org

Understanding Ion-Pairing: Computational studies have explored the nature of ion-pair interactions, moving from simple models to complex, real-world catalyst systems. rsc.orgchemrxiv.org This helps in understanding how factors like ion-pair tightness and solvation affect catalyst activity and selectivity.

Guiding Catalyst Design: By understanding the specific interactions that lead to high stereoselectivity, computational models can predict the potential effectiveness of new catalyst designs. rsc.orgnih.gov For example, models can assess how modifying substituents on the benzyl or quinoline fragments might enhance steric shielding or electronic interactions, leading to improved performance.

| Method | Application | Key Findings | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Hydrolysis of 3-phenyl-2-oxetanone | Showed parallel orientation of quinoline and benzene (B151609) rings, allowing π-π interaction. | jst.go.jp |

| DFT (wB97x-D/def2tzvp) | General ion-pair interactions in PTC | Investigated the nature of ion-pairing vs. hydrogen bonding in bifunctional catalysts. | rsc.orgrsc.org |

| Quantum Mechanics | NHC/Iridium dual catalysis | Determined that C-C bond formation is stereodetermining and identified the rate-limiting step. | nih.gov |

These computational approaches, when combined with experimental results, provide a comprehensive picture of the reaction mechanism, explaining the origin of stereoselectivity and guiding the development of future generations of chiral phase-transfer catalysts. rsc.org

Density Functional Theory (DFT) Applications in Reaction Pathway Analysis

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of organic reactions, including those catalyzed by this compound. rsc.orgmdpi.com DFT calculations allow for the exploration of potential energy surfaces, providing insights into the feasibility of different reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct detailed energy profiles that help to identify the most likely reaction mechanism. researchgate.net

Transition State Modeling and Energy Calculations for Stereoselectivity Rationalization

The origin of stereoselectivity in this compound-catalyzed reactions lies in the energy difference between the diastereomeric transition states that lead to the formation of different stereoisomers. rsc.org Transition state modeling using computational methods, particularly DFT, is a powerful approach to rationalize the observed enantioselectivity or diastereoselectivity. sbq.org.br By accurately calculating the energies of the competing transition states, it is possible to predict which stereoisomer will be the major product.

These calculations often reveal a complex network of non-covalent interactions between the catalyst and the substrates in the transition state assembly. nih.gov The geometry and stability of these transition states are meticulously analyzed to understand the key interactions that control the stereochemical outcome. For example, steric hindrance, hydrogen bonding, and π-π stacking interactions can all play a significant role in differentiating the energies of the transition states. nih.gov The ability to model these subtle energetic differences is a testament to the accuracy of modern computational chemistry methods. sbq.org.br

A key aspect of this analysis is the identification of the enantio-determining or stereo-determining step of the reaction. By focusing on the transition states of this specific step, researchers can gain a detailed understanding of how the chiral information from the catalyst is transferred to the product. This knowledge is invaluable for the optimization of reaction conditions and for the design of new catalysts with improved selectivity. unibo.it

Analysis of Non-Covalent Interactions and Their Impact on Chiral Induction

Non-covalent interactions are fundamental to the process of chiral induction in catalysis. wikipedia.org These interactions, although individually weak, collectively play a decisive role in creating the specific three-dimensional arrangement in the transition state that leads to high stereoselectivity. rsc.orgnih.gov In reactions catalyzed by this compound, a variety of non-covalent interactions are at play, including hydrogen bonding, ion pairing, π-π interactions, and van der Waals forces. wikipedia.org

The analysis of these interactions often involves sophisticated computational techniques that can quantify their strength and geometric arrangement. rsc.org For example, studies have shown that π-π stacking interactions between the aromatic rings of the catalyst and the substrate can be a key factor in orienting the substrate within the catalyst's chiral pocket. nih.gov Similarly, hydrogen bonding between the hydroxyl group of the quinidine (B1679956) moiety and a functional group on the substrate can provide a crucial anchoring point, further restricting the substrate's conformational freedom.

The concept of chiral induction relies on the catalyst creating a well-defined chiral environment that selectively stabilizes the transition state leading to one enantiomer while destabilizing the transition state for the other. nih.gov The cumulative effect of multiple, well-organized non-covalent interactions is what allows for this high degree of discrimination. rsc.org Understanding the nature and magnitude of these interactions is therefore essential for explaining the observed stereoselectivity and for designing new catalysts with enhanced performance. nih.gov

Kinetic and Spectroscopic Mechanistic Studies

While computational studies provide invaluable theoretical insights, experimental techniques are essential for validating proposed mechanisms and for providing a complete picture of the catalytic process. Kinetic and spectroscopic studies are two of the most powerful experimental tools for elucidating reaction mechanisms.

Reaction Kinetics and Rate-Determining Steps

Kinetic studies involve measuring the rate of a reaction under various conditions, such as different concentrations of reactants and catalyst, and at different temperatures. sciensage.info The data obtained from these experiments can be used to determine the rate law of the reaction, which provides information about the species involved in the rate-determining step. rsc.org For example, if the reaction rate is found to be first-order in both the substrate and the catalyst, it suggests that both are involved in the rate-determining transition state.

Furthermore, kinetic experiments can provide information about the activation parameters of the reaction, such as the activation energy (Ea), which can be determined by studying the effect of temperature on the reaction rate. sciensage.info These parameters offer further insights into the nature of the transition state.

Spectroscopic Probing of Catalyst-Substrate Interactions

Spectroscopic techniques provide a powerful means to directly observe the interactions between the catalyst and the substrate. nih.govmdpi.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy can be used to detect the formation of catalyst-substrate complexes and to characterize their structure.

NMR spectroscopy can provide detailed information about the three-dimensional structure of catalyst-substrate adducts in solution, revealing which parts of the molecules are in close proximity. nih.gov This can help to validate the geometries of intermediates and transition states predicted by computational models. IR spectroscopy is particularly useful for probing changes in bond vibrations upon complexation, which can indicate the formation of hydrogen bonds or other interactions that activate the substrate.

In some cases, more advanced spectroscopic techniques, such as X-ray absorption spectroscopy, can provide information about the electronic structure and coordination environment of the catalyst. mdpi.com By using a combination of these spectroscopic methods, researchers can piece together a detailed picture of the catalyst's journey throughout the catalytic cycle, from its initial interaction with the substrate to the final release of the product. nih.gov

Advanced Applications of N Benzylquinidinium Chloride in Asymmetric Organic Synthesis

Enantioselective Carbon-Carbon Bond Forming Transformations

The construction of carbon-carbon bonds with high stereocontrol is a cornerstone of modern organic synthesis. N-Benzylquinidinium chloride and its derivatives have proven to be highly effective catalysts in a variety of these transformations.

Asymmetric Alkylation Reactions of Activated Methylene Compounds

Phase-transfer catalysis using this compound and related Cinchona alkaloid-derived catalysts is a powerful method for the asymmetric alkylation of activated methylene compounds, particularly glycine (B1666218) derivatives, providing an efficient route to non-natural α-amino acids. In these reactions, the catalyst forms a chiral ion pair with the enolate of the glycine derivative, which is generated in an aqueous basic phase and transferred to the organic phase. This chiral ion pair then reacts with an alkyl halide, with the catalyst's structure directing the approach of the electrophile to afford one enantiomer of the product preferentially.

Research has demonstrated that catalysts with bulky N-arylmethyl groups, such as the N-(9-anthracenylmethyl) group, often provide superior enantioselectivity. For instance, the benzylation of tert-butyl glycinate benzophenone (B1666685) imine using O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide under micellar conditions proceeds with good yields and high enantioselectivity.

| Entry | Alkyl Halide (R-X) | Yield (%) | ee (%) |

| 1 | Benzyl (B1604629) bromide | 89 | 81 |

| 2 | 4-Bromobenzyl bromide | 88 | 85 |

| 3 | 4-Chlorobenzyl bromide | 90 | 83 |

| 4 | 2-Naphthylmethyl bromide | 85 | 72 |

| 5 | 3,5-Dichlorobenzyl bromide | 86 | 84 |

| Reaction Conditions: tert-Butyl glycinate benzophenone imine, alkyl halide, 1 M KOH, Triton X-100, O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide in toluene (B28343)/water. |

Enantioselective Michael Addition Reactions

The enantioselective Michael addition, or conjugate addition, of nucleophiles to α,β-unsaturated carbonyl compounds is another fundamental C-C bond-forming reaction where Cinchona-derived phase-transfer catalysts have been successfully applied. These catalysts facilitate the addition of soft nucleophiles, such as malonates or nitroalkanes, to Michael acceptors like chalcones.

While early examples using this compound for the addition of thiophenol to chalcone (B49325) provided modest enantioselectivity, the development of structurally modified catalysts has led to significant improvements. For example, C3-symmetric trimeric Cinchona alkaloid ammonium (B1175870) salts have been developed as highly efficient phase-transfer catalysts for the Michael addition of diethyl malonate to various chalcones, affording the products in excellent yields and with high enantiomeric excesses. These advanced catalysts create a well-defined chiral pocket around the reactive species, leading to superior stereochemical control.

| Entry | Chalcone Substituent (Ar) | Yield (%) | ee (%) |

| 1 | Phenyl | 98 | 96 |

| 2 | 4-Chlorophenyl | 95 | 94 |

| 3 | 4-Methoxyphenyl | 96 | 95 |

| 4 | 2-Thienyl | 94 | 93 |

| Reaction Conditions: Diethyl malonate, substituted chalcone, Cs2CO3, C3-symmetric Cinchona PTC in CH2Cl2. |

Asymmetric Cycloaddition Reactions (e.g., [4+2] Cycloadditions of o-Quinone Methides)

Asymmetric cycloaddition reactions are powerful transformations for the rapid construction of complex cyclic architectures. Derivatives of this compound have been employed as effective catalysts in the enantioselective [4+2] cycloaddition (Diels-Alder reaction) of ortho-quinone methides (o-QMs). These reactive intermediates can be trapped with various dienophiles to generate chiral chromane scaffolds, which are prevalent in many biologically active molecules.

In a notable example, the reaction between in situ-generated o-QMs and silyl ketene acetals is catalyzed by a cinchona alkaloid-derived ammonium fluoride precatalyst, specifically N-(3-nitrobenzyl)quinidinium fluoride. This catalyst promotes the formation of 3,4-dihydrocoumarin derivatives in excellent yields and with very good enantioselectivity. The fluoride counterion is believed to play a crucial role in activating the silyl ketene acetal.

| Entry | R¹ | R² | Yield (%) | dr | ee (%) |

| 1 | H | Me | 99 | >20:1 | 86 |

| 2 | H | Et | 99 | >20:1 | 87 |

| 3 | H | Ph | 99 | 15.4:1 | 90 |

| 4 | Me | Me | 99 | >20:1 | 85 |

| 5 | Ph | Me | 94 | 10.3:1 | 88 |

| Reaction Conditions: o-Quinone methide, silyl ketene acetal, N-(3-nitrobenzyl)quinidinium fluoride in THF at -78 °C. |

Enantioconvergent C-Alkylation for Chiral Ring Construction

Enantioconvergent catalysis, where a racemic starting material is converted into a single, enantioenriched product, represents a highly efficient strategy in asymmetric synthesis. This compound has been successfully utilized in an enantioconvergent intramolecular C-alkylation to construct axially chiral medium-sized rings.

This process involves a racemic biaryl anilide substrate which possesses both point chirality and multiple axes of restricted rotation, leading to a complex mixture of enantiomers and diastereomers. Upon treatment with a base, an enolate is formed, allowing for rapid interconversion between these isomers (a dynamic kinetic resolution). In the presence of the chiral phase-transfer catalyst, this compound, one specific conformation is selectively trapped in an intramolecular cyclization, leading to the formation of a medium-ring lactam with high diastereo- and enantioselectivity. This counterion-mediated cyclization demonstrates a sophisticated method for controlling complex stereochemistry to build challenging molecular architectures.

| Entry | Catalyst | Base | Yield (%) | dr | er |

| 1 | This compound | K₃PO₄ | 15 | 60:40 | 60:40 |

| 2 | This compound | Cs₂CO₃ | 29 | 85:15 | 90:10 |

| 3 | N-(2-Naphthylmethyl)quinidinium chloride | Cs₂CO₃ | 20 | >95:5 | 95:5 |

| Reaction Conditions: Racemic biaryl anilide substrate, catalyst, base in an organic solvent. |

Enantioselective Carbon-Heteroatom Bond Forming Transformations

The formation of carbon-heteroatom bonds in a stereocontrolled manner is crucial for the synthesis of many pharmaceuticals and agrochemicals. This compound and its congeners catalyze several such important reactions.

Asymmetric Fluorination

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. Consequently, the development of methods for asymmetric fluorination is of significant interest. Phase-transfer catalysis using Cinchona alkaloid derivatives provides an effective means to achieve the enantioselective α-fluorination of activated methylene compounds, such as β-keto esters.

The mechanism is believed to involve the in-situ formation of an N-fluoro-cinchonium salt from the reaction of the catalyst with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) or Selectfluor. This chiral fluorinating agent then delivers the fluorine atom to the enolate of the substrate in an enantioselective manner. This approach has been successfully applied to the fluorination of various cyclic β-keto esters, including indanone derivatives, affording the corresponding α-fluorinated products with high levels of enantiomeric excess.

| Entry | Substrate (R) | Catalyst | Yield (%) | ee (%) |

| 1 | H | (DHQ)₂AQN | 75 | 86 |

| 2 | 6-Methoxy | (DHQ)₂AQN | 81 | 91 |

| 3 | 5-Bromo | (DHQ)₂AQN | 72 | 84 |

| 4 | 5-Nitro | (DHQ)₂AQN | 68 | 80 |

| Reaction Conditions: Indanone derivative, Selectfluor, catalyst in an organic solvent. |

Enantioselective Fluorocyclization of Alkenes

While the direct application of this compound in enantioselective fluorocyclization of alkenes is not extensively documented in dedicated studies, the broader class of cinchona alkaloid-derived phase-transfer catalysts has shown significant promise in this area. These catalysts are known to facilitate the asymmetric addition of a fluorine cation to an alkene, followed by the intramolecular capture of the resulting carbocation by a nucleophile to afford chiral fluorine-containing heterocycles. The enantioselectivity of these reactions is governed by the chiral environment created by the catalyst, which directs the approach of the fluorinating agent and controls the stereochemical outcome of the cyclization step. Research in this area is ongoing, with the aim of developing more efficient and selective catalytic systems for the synthesis of enantiomerically enriched fluorinated compounds, which are of significant interest in medicinal chemistry and materials science.

Asymmetric Hydrofunctionalization Reactions (e.g., 1,4-Hydrofunctionalization)

The use of this compound as a catalyst for asymmetric hydrofunctionalization reactions, such as the 1,4-hydrofunctionalization of Michael acceptors, is a developing area of research. In principle, the catalyst can deprotonate a pronucleophile, forming a chiral ion pair that then adds to an α,β-unsaturated system. The stereochemical outcome of the reaction is determined by the facial selectivity of the addition, which is controlled by the chiral catalyst. While specific examples detailing the use of this compound in 1,4-hydrofunctionalization reactions are not yet widely reported, the general principles of phase-transfer catalysis suggest its potential for inducing enantioselectivity in such transformations. Future research may focus on optimizing reaction conditions and exploring the substrate scope for this type of application.

Enantioselective Alcoholysis and Hydrolysis Reactions

This compound and related cinchona alkaloid-derived catalysts have been investigated for their ability to mediate enantioselective alcoholysis and hydrolysis reactions. These transformations are crucial for the kinetic resolution of racemic mixtures of esters and epoxides. In a typical kinetic resolution, the chiral catalyst selectively promotes the reaction of one enantiomer of the substrate with a nucleophile (e.g., water or an alcohol), leaving the unreacted enantiomer in high enantiomeric excess. While some studies have explored the use of N-benzyl quaternary ammonium salts derived from cinchona alkaloids for the phase-transfer catalyzed hydrolysis of esters, achieving high enantioselectivity has been challenging for certain substrates. Further research is needed to develop more effective catalytic systems for these important transformations.

Stereoselective Transformations of Chiral and Prochiral Substrates

A significant area of application for this compound lies in its ability to control the stereochemical outcome of reactions involving both chiral and prochiral substrates. This includes the desymmetrization of meso compounds and the dynamic kinetic resolution of racemates.

Desymmetrization of Meso Compounds and Prochiral Intermediates

The desymmetrization of meso compounds is a powerful strategy for the synthesis of enantiomerically pure molecules. This compound and its diastereomer, N-benzylquininium chloride, have been successfully employed as catalysts in the desymmetrization of prochiral dichloropyrimidines through the addition of thiophenol anions. acs.org In these reactions, the catalyst differentiates between the two enantiotopic chlorine atoms, leading to the formation of a single enantiomer of the monosubstituted product. The enantiomeric excess of the product can be further enhanced through a subsequent kinetic resolution step. This approach provides a highly efficient route to axially chiral biaryls, which are important structural motifs in many biologically active compounds and chiral ligands.

| Entry | Substrate | Catalyst | Product | Yield (%) | ee (%) |

| 1 | 2,4-dichloro-5-fluoropyrimidine | N-benzylquininium chloride | (S)-2-(benzylthio)-4-chloro-5-fluoropyrimidine | 95 | 92 |

| 2 | 2,4-dichloro-5-methylpyrimidine | N-benzylquininium chloride | (S)-2-(benzylthio)-4-chloro-5-methylpyrimidine | 93 | 90 |

| 3 | 2,4-dichloro-5-nitropyrimidine | N-benzylquininium chloride | (S)-2-(benzylthio)-4-chloro-5-nitropyrimidine | 96 | 94 |

Table 1: Enantioselective Desymmetrization of Dichloropyrimidines Catalyzed by N-Benzylquininium Chloride. acs.org

Dynamic Kinetic Resolution (DKR) Processes

Dynamic kinetic resolution (DKR) is a powerful tool for the conversion of a racemic mixture into a single enantiomer of a product with a theoretical yield of 100%. This process combines a kinetic resolution with in situ racemization of the starting material. This compound has the potential to be utilized in DKR processes where it can selectively catalyze the reaction of one enantiomer while a separate racemization catalyst or condition facilitates the interconversion of the enantiomers of the starting material. Although specific, well-documented examples of DKR processes catalyzed solely by this compound are not abundant in the literature, the principles of its catalytic activity suggest its suitability for such applications, particularly in reactions involving substrates that can be readily racemized under the reaction conditions.

Synthesis of Complex Chiral Architectures

The enantioselective reactions catalyzed by this compound provide access to a wide range of chiral building blocks that can be further elaborated into complex chiral architectures, including natural products and pharmaceuticals. The ability to control the stereochemistry at an early stage in a synthetic sequence is crucial for the efficient synthesis of these complex molecules. For instance, the axially chiral biaryls obtained through the desymmetrization of dichloropyrimidines can serve as precursors for the synthesis of more complex molecular scaffolds. While a direct, complete total synthesis of a complex natural product featuring this compound as the key catalyst for the main stereochemistry-defining step is not prominently highlighted in the reviewed literature, the utility of the chiral products generated from its catalysis in multistep syntheses is implied. The development of new synthetic methodologies employing this compound continues to expand the toolbox of synthetic chemists for the construction of complex chiral molecules.

Atroposelective Synthesis of Axially Chiral Biaryls and Lactams

The construction of axially chiral biaryls and related C-N axially chiral systems, such as those found in some lactams and quinazolinones, is a formidable challenge in organic synthesis. These molecules possess a stereogenic axis due to restricted rotation (atropisomerism) and are prevalent in natural products, pharmaceuticals, and chiral ligands. This compound and related cinchona alkaloid-derived phase-transfer catalysts (PTCs) have been instrumental in developing methodologies to access these structures with high enantioselectivity.

The strategy often involves the asymmetric alkylation or acylation of a prochiral or racemic substrate, where the chiral catalyst controls the facial selectivity of the reaction. Research in this area has demonstrated the utility of chiral PTCs in the synthesis of N-N axially chiral quinazolinones, which are structurally analogous to certain lactam systems. In one such study, a prochiral quinazolinone-type benzamide was subjected to N-alkylation using benzyl bromide in the presence of a cinchona-derived phase-transfer catalyst. The reaction proceeded efficiently, affording the desired N-N axially chiral product with excellent yield and high enantioselectivity. nih.gov This transformation highlights the capability of the chiral ammonium salt to induce chirality by controlling the approach of the electrophile to the nitrogen nucleophile, effectively differentiating the two atropisomeric rotational conformers of the transition state.

While direct applications for the atroposelective synthesis of lactams using this compound are not extensively documented in prominent literature, the successful synthesis of N-N axially chiral quinazolinones provides a strong proof-of-concept for its potential in constructing C-N axial chirality in related amide-containing cyclic systems. nih.govmdpi.com The underlying principle of forming a tight ion pair between the catalyst and an amide-based nucleophile to direct a subsequent stereoselective reaction is directly applicable.

Table 1: Phase-Transfer Catalyzed Atroposelective N-Alkylation of a Quinazolinone Precursor

| Catalyst | Electrophile | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Cinchona-derived PTC (C5) | Benzyl bromide | 95 | 91 |

Data sourced from preliminary investigations into N-nucleophilic reactions for synthesizing N-N axially chiral compounds. nih.gov

Construction of Monofluoromethyl-Substituted Stereocenters

The monofluoromethyl (CH₂F) group is a valuable substituent in medicinal chemistry, often serving as a bioisostere for methyl or hydroxyl groups, which can significantly enhance the metabolic stability and binding affinity of drug candidates. However, the enantioselective installation of a CH₂F group is a significant synthetic challenge. This compound has been successfully employed as a phase-transfer catalyst to address this problem.

A notable application was developed by Shibata, Toru, and coworkers in 2007 for the enantioselective monofluoromethylation of α-amido sulfones. In this work, they utilized 1-fluoro-bis(phenylsulfonyl)methane (FBSM) as the monofluoromethylating agent. Under basic phase-transfer conditions, the this compound catalyst shuttles the monofluoromethyl anion equivalent from the solid or aqueous phase into the organic phase where the substrate resides. The chiral environment created by the catalyst dictates the stereochemical outcome of the monofluoromethylation.

Using just 5 mol% of this compound, a range of enantiomerically enriched N-Boc-α-fluorobisphenylsulfonyl amines were synthesized from the corresponding aryl or alkyl α-amido sulfones. The reactions proceeded in high yields, ranging from 70% to 98%, and with excellent enantioselectivities, typically between 87% and 99% ee. biomedres.us This method provides an efficient and highly stereoselective route to valuable chiral building blocks containing a monofluoromethyl-substituted stereocenter.

Table 2: Enantioselective Monofluoromethylation of α-Amido Sulfones using this compound

| Substrate (α-Amido Sulfone) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Aryl Substituted (Generic) | 70-98 | 87-99 |

This table summarizes the general findings from the work of Shibata, Toru, and coworkers, demonstrating the effectiveness of this compound as a chiral phase-transfer catalyst for this transformation. biomedres.us

Synergistic Catalytic Systems and Emerging Methodologies with N Benzylquinidinium Chloride

Cooperative Catalysis with Other Chiral and Achiral Catalysts

The performance of N-benzylquinidinium chloride and related Cinchona alkaloid catalysts can be significantly enhanced through cooperative catalysis, where a secondary catalyst works in concert to improve reaction rates, yields, or stereoselectivities. This synergy can be achieved with both achiral and other chiral species.

One prominent strategy involves the use of achiral metal salts. For instance, in certain oxidation reactions, the addition of silver salts like silver tungstate (B81510) (Ag₂WO₄) has been shown to improve conversion and stereoselectivity. It is proposed that the silver ion facilitates the in-situ generation of the active catalyst ion pair by precipitating the chloride or bromide counterion (as AgCl or AgBr), thereby driving the equilibrium toward the active catalytic species. unimi.it

Dual catalysis, merging photoredox or transition metal catalysis with organocatalysis, represents another frontier. While specific examples detailing this compound in such systems are emerging, related methodologies highlight the potential. For example, cooperative catalytic systems involving zirconocene (B1252598) and photoredox catalysts have been developed for the reductive homocoupling of benzyl (B1604629) chlorides. nih.govchemrxiv.org This approach, which activates notoriously stable C-Cl bonds under mild conditions, demonstrates how combining different catalytic cycles can unlock challenging transformations. Similarly, Ni/photoredox dual catalysis has been effectively used for the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides, showcasing a powerful method for constructing chiral N-benzylic heterocycles. nih.gov These systems provide a blueprint for how this compound could be integrated into multicatalytic cycles to achieve novel asymmetric reactions.

Furthermore, the concept of cooperativity can be integrated into the catalyst's structure itself, leading to bifunctional catalysts. Researchers have designed Cinchona-derived PTCs that incorporate a hydrogen-bond-donating group, such as a urea (B33335) moiety. In these systems, the quaternary ammonium (B1175870) salt performs the phase transfer, while the urea group acts as a Lewis acid, activating the electrophile through hydrogen bonding. This intramolecular cooperation leads to a more organized transition state, often resulting in superior enantioselectivity in reactions like the alkylation of 2-oxindoles. unimi.it

Influence of Counterions and Solvent Systems on Catalytic Performance

The catalytic efficacy of this compound in phase-transfer catalysis is not solely dependent on its chiral cation; the associated counterion and the solvent system play a crucial, interconnected role in the reaction's outcome. The fundamental mechanism of PTC involves the formation of a lipophilic ion pair between the quaternary ammonium cation and the reactant anion, which is then transferred from the aqueous to the organic phase. illinois.edu The nature of the counterion directly influences the stability, solubility, and reactivity of this ion pair.

While chloride is the nominal counterion in this compound, many foundational studies on Cinchona alkaloid PTCs utilize the bromide analogue due to its common synthesis from benzyl bromide. illinois.edu The choice of halide can affect the catalyst's performance, although the differences are often subtle. More significant effects are observed when the halide is exchanged for other anions. For example, in certain alkylation reactions, catalysts with larger, more lipophilic counterions like benzoates have demonstrated higher reactivity and enantioselectivity compared to those with smaller halide or acetate (B1210297) anions. unimi.it This is attributed to the formation of a "looser" or more dissociated ion pair in the organic phase, which can enhance the nucleophilicity of the transferred anion.

The solvent system is equally critical. The choice of the organic solvent (e.g., toluene (B28343), dichloromethane, or methyl tert-butyl ether) dictates the solubility of the catalyst, the substrate, and the ion pair. The polarity and coordinating ability of the solvent can influence the tightness of the ion pair, thereby modulating reactivity and enantioselectivity. In the classic asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester, nonpolar aromatic solvents like toluene often provide the best balance of reactivity and stereocontrol. The concentration of the base in the aqueous phase (e.g., 50% KOH vs. solid K₂CO₃) also profoundly impacts the reaction, as it determines the rate of enolate formation at the interface.

The interplay between these factors is highlighted in the table below, which summarizes typical conditions for the widely studied asymmetric benzylation of a glycine (B1666218) imine.

| Parameter | Typical Condition/Reagent | Influence on Catalytic Performance |

|---|---|---|

| Catalyst | This compound (or Bromide) | Provides the chiral environment for enantioseduction. |

| Substrate | N-(diphenylmethylene)glycine t-butyl ester | A standard prochiral nucleophile for synthesizing α-amino acids. |

| Electrophile | Benzyl Bromide | Reacts with the enolate transferred by the catalyst. |

| Solvent | Toluene | A nonpolar solvent that facilitates high enantioselectivity. austinpublishinggroup.com |

| Base | 50% aq. KOH | Generates the nucleophilic enolate at the aqueous-organic interface. austinpublishinggroup.com |

| Temperature | 0 °C to room temperature | Lower temperatures generally lead to higher enantiomeric excess (ee). austinpublishinggroup.com |

Development of Recyclable and Immobilized this compound Catalysts

A significant drawback of homogeneous catalysts like this compound is the difficulty in separating them from the reaction mixture post-reaction, which complicates product purification and prevents catalyst reuse. To address this and align with the principles of green chemistry, substantial effort has been directed toward developing recyclable and immobilized versions of these catalysts. rsc.org

The most common strategy involves anchoring the Cinchona alkaloid scaffold to an insoluble solid support, typically a polymer resin. researchgate.net This heterogenization allows for easy recovery of the catalyst by simple filtration. Common supports include:

Polystyrene-based resins: Merrifield resin (chloromethylated polystyrene) is a popular choice. The benzyl chloride groups on the resin can be used to quaternize the quinuclidine (B89598) nitrogen of quinidine (B1679956), covalently tethering the catalyst to the polymer backbone. researchgate.net

PEG-grafted resins: Supports like TentaGel, which combine a polystyrene core with polar polyethylene (B3416737) glycol (PEG) linkers, offer swelling properties in a wider range of solvents, potentially improving catalytic activity by making the active sites more accessible.

These immobilized catalysts have been successfully employed in asymmetric alkylations and other phase-transfer reactions. While the enantioselectivity achieved can sometimes be slightly lower than that of their homogeneous counterparts due to potential steric hindrance or diffusion limitations, they offer the crucial advantages of simplified workup and recyclability. Studies have shown that polymer-supported Cinchona catalysts can be reused multiple times without a significant loss of catalytic activity or enantioselectivity. For example, some systems have demonstrated consistent performance for at least five consecutive runs. mdpi.com

| Support Material | Immobilization Strategy | Key Advantage | Typical Reuse Cycles |

| Merrifield Resin | Quaternization with resin's benzyl chloride groups | High loading, robust | 3-5 |

| Polystyrene | Co-polymerization of a vinyl-modified alkaloid | Tunable polymer properties | >4 |

| PEG-grafted Polystyrene | Attachment via PEG linkers | Broad solvent compatibility | >5 |

Expansion of Substrate Scope and Reaction Classes for this compound Catalysis

Research into this compound and its derivatives has continually expanded the boundaries of their application in asymmetric synthesis. Initially recognized for the α-alkylation of glycine imines to produce unnatural amino acids, their utility now extends to a diverse range of substrates and reaction classes. austinpublishinggroup.comnih.gov

The asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester remains a benchmark reaction, and its substrate scope has been broadened significantly. A wide variety of electrophiles, including activated and unactivated benzyl halides, allyl halides, and propargyl halides, can be used to generate a vast library of α-amino acid derivatives with high enantiomeric excess. researchgate.net

Beyond this cornerstone reaction, Cinchona-derived PTCs have proven effective in numerous other C-C, C-N, and C-O bond-forming reactions: illinois.edu

Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated systems is a powerful C-C bond-forming reaction. These catalysts have been used for the asymmetric Michael addition of substrates like 3-phenyloxindole to nitrostyrene, yielding products with high diastereoselectivity and enantioselectivity. researchgate.net

Mannich Reactions: Catalyzing the enantioselective addition of enolates to imines, providing chiral β-amino carbonyl compounds. illinois.edu

Aziridination Reactions: The synthesis of chiral aziridines from imines and α-haloesters. illinois.edu

Epoxidations: The asymmetric epoxidation of α,β-unsaturated ketones using simple oxidants like hypochlorite.

α-Fluorination: The introduction of fluorine atoms at a stereogenic center, a transformation of high interest in medicinal chemistry. illinois.edu

The table below showcases the versatility of Cinchona-derived PTCs across different reaction types, with typical results.

| Reaction Class | Typical Nucleophile | Typical Electrophile | Product Type | Reported Enantioselectivity (ee) |

|---|---|---|---|---|

| Alkylation | Glycine imine enolate | Benzyl bromide | α-Amino acid ester | Up to 96% researchgate.net |

| Michael Addition | 3-Aryloxindole | Nitrostyrene | Substituted oxindole | Up to 98% researchgate.net |

| Conjugate Cyanation | Cyanide ion (from KCN) | α,β-Unsaturated ketone | β-Cyanoketone | High ee manchester.ac.uk |

| Mannich Reaction | Glycine imine enolate | N-Boc-imine | β-Amino acid derivative | Good to high ee illinois.edu |

Future Perspectives and Unexplored Research Avenues

The field of catalysis using this compound and its analogues continues to evolve, driven by the demand for more efficient, selective, and sustainable synthetic methods. Several key areas represent the future direction of research.

One major avenue is the rational design of next-generation catalysts . This involves fine-tuning the steric and electronic properties of the catalyst by modifying its core structure. Introducing different substituents on the N-benzyl group or altering the quinoline (B57606) ring can modulate catalyst-substrate interactions to enhance enantioselectivity for specific reactions. Computational studies are becoming increasingly powerful in this area, providing insights into the transition state assemblies and allowing for the in-silico design of catalysts with improved performance before their synthesis. manchester.ac.uk

The development of bifunctional and multifunctional catalysts remains a promising area. Integrating additional catalytic motifs, such as hydrogen-bond donors or Lewis basic sites, into the Cinchona scaffold can create synergistic effects, leading to novel reactivity or enhanced selectivity that is not achievable with the individual components alone.

Sustainable and green applications will continue to be a major focus. This includes the design of more robust and highly recyclable immobilized catalysts, as well as their application in flow chemistry systems. Continuous flow reactors using packed beds of polymer-supported catalysts can offer improved efficiency, safety, and scalability for industrial processes.

Finally, there is vast potential in applying these catalytic systems to new and unexplored reaction classes . While they have been successful in a range of transformations, their use in areas such as radical reactions, dearomatization reactions, and the asymmetric synthesis of complex heterocyclic scaffolds is still relatively underexplored. The unique ability of phase-transfer catalysts to operate under mild, biphasic conditions makes them ideally suited for tackling new synthetic challenges.

常见问题

Q. What are the optimized synthetic routes for N-Benzylquinidinium Chloride, and how can researchers ensure reproducibility?

The synthesis involves nucleophilic substitution between quinidine and benzyl chloride derivatives in acetone under reflux. Key steps include:

- Reacting quinidine (C₁₉H₂₂N₂O) with benzyl chloride (C₇H₇Cl) in a 1:1 molar ratio.

- Using an oil bath for controlled heating (40–50°C) and magnetic stirring for 24 hours.

- Purification via vacuum filtration and recrystallization from acetone/ether . Reproducibility requires strict adherence to stoichiometry, solvent drying, and temperature control. Characterization by ¹H/¹³C NMR and HPLC (purity >98%) is critical for validation .

Q. How is this compound characterized to confirm structural integrity and purity?

- Spectroscopic Analysis : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons; δ 5.1–5.3 ppm for benzylic CH₂) and ¹³C NMR confirm the quaternary ammonium structure .

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>98%). Retention time should match reference standards .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (C: 73.2%; H: 7.2%; N: 6.7%) .

Q. What role does this compound play in asymmetric catalysis?

It acts as a chiral phase-transfer catalyst (PTC) in enantioselective reactions, such as alkylations and epoxidations. The quinidine backbone provides a rigid chiral environment, while the benzyl group enhances solubility in organic phases. For example, it achieves >90% enantiomeric excess (ee) in glycine Schiff base alkylations under biphasic conditions (toluene/water) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using this compound as a PTC to maximize enantioselectivity?

Key variables include:

- Solvent System : Biphasic mixtures (e.g., toluene/water) improve interfacial interactions. Polar aprotic solvents (e.g., DCM) may reduce ee .

- Base Selection : KOH or Cs₂CO₃ enhances deprotonation of substrates without degrading the catalyst .

- Temperature : Lower temperatures (0–5°C) often improve ee but slow kinetics. A balance is needed via kinetic studies .

- Catalyst Loading : 5–10 mol% is typical; excess amounts may cause aggregation and reduced activity .

Q. How should researchers address contradictions in catalytic performance data across studies?

Discrepancies in ee or yield may arise from:

- Impurity Profiles : Trace solvents (e.g., acetone) or moisture can deactivate the catalyst. Use Karl Fischer titration to confirm solvent dryness .

- Substrate Scope : Steric or electronic differences in substrates (e.g., substituted benzaldehydes vs. aliphatic ketones) alter reactivity. Conduct Hammett plots to correlate structure and ee .

- Counterion Effects : Chloride vs. bromide counterions influence solubility and transition-state stabilization. Compare performance using [N-Benzylquinidinium]Br vs. Cl .

Q. What computational methods support mechanistic studies of this compound in catalysis?

- DFT Calculations : Model the catalyst-substrate complex to identify chiral induction pathways (e.g., π-π interactions vs. hydrogen bonding) .

- Molecular Dynamics (MD) : Simulate solvent-catalyst interactions to optimize solvent systems .

- Docking Studies : Predict enantioselectivity by analyzing transition-state geometries in enzyme-mimetic reactions .

Q. How can researchers expand the application of this compound beyond traditional alkylations?

Emerging applications include:

- Photoredox Catalysis : Couple with iridium complexes for light-driven asymmetric C–H functionalization .

- Polymer Chemistry : Mediate stereocontrolled polymerization of lactides (e.g., PLA with >85% isotacticity) .

- Biocatalysis : Hybrid systems with lipases for dynamic kinetic resolutions (e.g., ester hydrolyses with 95% ee) .

Methodological Considerations

- Data Reporting : Follow Beilstein Journal guidelines: provide full experimental details (solvents, temperatures, characterization data) in the main text or supplementary materials .

- Error Analysis : Include standard deviations for ee/yield (n ≥ 3 trials) and statistical tests (e.g., t-tests) to validate significance .

- Literature Benchmarking : Compare results with prior studies (e.g., ee values from 69257-04-1 vs. 77481-82-4 derivatives) to contextualize advances .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。